[Bis(4-chlorophenyl)methyl]phosphanone
Description
[Bis(4-chlorophenyl)methyl]phosphanone is a diphenyl phosphonate-based compound featuring a benzyl guanidine side chain and bis(4-chlorophenyl) substituents on the phosphonate moiety. It belongs to a class of activity-based probes (ABPs) designed to target trypsin-like serine proteases, such as β-tryptase, cathepsin G (CatG), and urokinase plasminogen activator (uPA). The compound exhibits high-affinity interactions with these enzymes, attributed to its structural resemblance to the transition state of peptide hydrolysis, a hallmark of diphenyl phosphonate inhibitors . Its unique bis(4-chlorophenyl) substituents enhance electrophilicity and optimize geometry for nucleophilic attack by active-site serines, contributing to its potency and selectivity .
Properties
CAS No. |
54844-85-8 |
|---|---|
Molecular Formula |
C13H9Cl2OP |
Molecular Weight |
283.09 g/mol |
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)-phosphorosomethyl]benzene |
InChI |
InChI=1S/C13H9Cl2OP/c14-11-5-1-9(2-6-11)13(17-16)10-3-7-12(15)8-4-10/h1-8,13H |
InChI Key |
CVNFVUNEJLRTJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)P=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(4-chlorophenyl)methyl]phosphanone typically involves the reaction of 4-chlorobenzyl chloride with a phosphorus trichloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of [Bis(4-chlorophenyl)methyl]phosphanone may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
[Bis(4-chlorophenyl)methyl]phosphanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[Bis(4-chlorophenyl)methyl]phosphanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [Bis(4-chlorophenyl)methyl]phosphanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Research Implications
The bis(4-chlorophenyl) modification enhances both affinity and selectivity, making [bis(4-chlorophenyl)methyl]phosphanone a valuable tool for studying protease activity in complex proteomes (e.g., mast cell degranulation ). However, its reversible mechanism limits utility in irreversible labeling applications, where phenyl guanidine probes may be preferable despite lower potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
